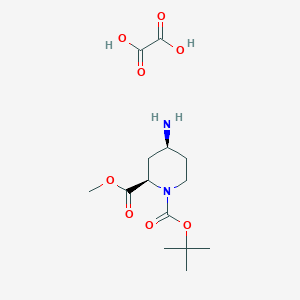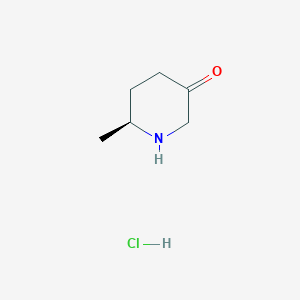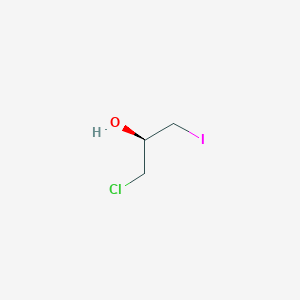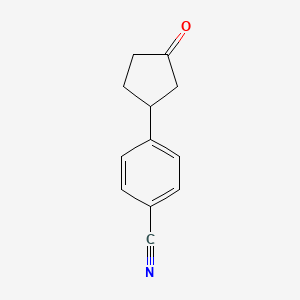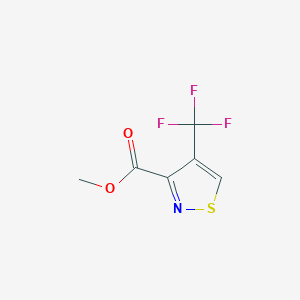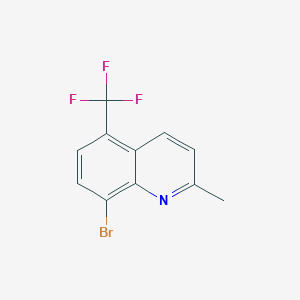![molecular formula C13H16BrNO3 B6291415 t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate CAS No. 2165942-43-6](/img/structure/B6291415.png)
t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate is a chemical compound. It is a type of carbamate, which are commonly used in a variety of applications, including as protecting groups for amines .
Chemical Reactions Analysis
Carbamates, including this compound, can participate in a variety of chemical reactions. For instance, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .Wissenschaftliche Forschungsanwendungen
Synthesis, Characterization, Antimicrobial Screening
t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate and similar compounds have been synthesized and characterized for their antimicrobial activities. The synthesis involved forming the benzofuran ring and further converting it into various aryl ureas and carbamates. These compounds were characterized by NMR, IR, and screened for antimicrobial properties (Kumari et al., 2019).
Aminobromination of Terminal Alkenes
t-Butyl N,N-dibromocarbamate, a compound closely related in functionality, has been used as a reagent for the aminobromination of terminal alkenes, demonstrating its utility in organic synthesis processes (Klepacz & Zwierzak, 2001).
Anticholinesterase Activities
Anticholinesterase Activity
Novel carbamates synthesized from benzofuran derivatives, including structures akin to this compound, have shown significant anticholinesterase activities. These compounds are considered valuable for their potential therapeutic applications, especially in treating conditions like Alzheimer's disease (Greig et al., 2007).
Chemical Properties and Reactions
Electrophilic Substitution in Carbamate Derivatives
Studies on electrophilic substitution in carbamate derivatives of 3-aminothiophene, closely related to this compound, reveal the nature of chemical reactions and substituent effects on the molecule. Such studies provide insights into the chemical behavior of benzofuran-derived carbamates (Brunett & McCarthy, 1968).
Metabolic Studies and Environmental Impact
Metabolism of Benzofuranyl Carbamates
Research on the metabolism of benzofuranyl carbamates in plants has provided valuable information on the environmental impact and degradation pathways of these compounds. Such studies are crucial for understanding the persistence and toxicity of benzofuranyl carbamates in agricultural settings (Umetsu, Kuwano, & Fukuto, 1980).
Zukünftige Richtungen
The future directions in the study and application of a compound depend on its potential uses and benefits. Carbamates, including t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate, have a wide range of applications, including as protecting groups for amines . Future research may focus on exploring new synthesis methods, applications, and potential biological activities of this compound.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMQJPNDYZKGNF-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C1C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)

![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid hydrochloride](/img/structure/B6291357.png)
